molecular formula C23H24ClNO3 B12480181 1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxybenzyl)methanamine

1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxybenzyl)methanamine

Cat. No.: B12480181
M. Wt: 397.9 g/mol
InChI Key: RWUDWWITVPVQEO-UHFFFAOYSA-N
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Description

The compound ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule characterized by the presence of multiple methoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxy and chlorophenyl derivatives, such as:

Uniqueness

The uniqueness of ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C23H24ClNO3/c1-26-21-9-6-17(7-10-21)14-25-15-18-8-11-22(23(13-18)27-2)28-16-19-4-3-5-20(24)12-19/h3-13,25H,14-16H2,1-2H3

InChI Key

RWUDWWITVPVQEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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